molecular formula C19H20FN5O3S B2619712 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251607-43-8

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2619712
CAS No.: 1251607-43-8
M. Wt: 417.46
InChI Key: ISCYUBCVDOCODP-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biochemical research. This molecule integrates a [1,2]thiazolopyrimidine-dione core, a structure known for its diverse biological potential, with a 4-(4-fluorophenyl)piperazine carboxamide moiety. The presence of the fluorophenyl group is a common feature in many bioactive molecules, as the fluorine atom can significantly influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets . The complex multi-heterocyclic architecture of this reagent makes it a valuable scaffold for probing biological mechanisms. Its structural features suggest potential as a key intermediate in medicinal chemistry programs, particularly in the synthesis and discovery of novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound in high-throughput screening assays, as a building block for the development of more complex chemical entities, or as an analytical reference standard. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-propan-2-yl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S/c1-11(2)25-17(26)15-14(21-19(25)28)16(29-22-15)18(27)24-9-7-23(8-10-24)13-5-3-12(20)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCYUBCVDOCODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the thiazolopyrimidine core. Common reagents used in these reactions include fluorobenzene, piperazine, and various thiazole and pyrimidine precursors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with thiazolo[4,3-d]pyrimidine frameworks exhibit significant anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally similar to thiazolo[4,3-d]pyrimidines have been shown to induce apoptosis in K562 and MCF-7 cells, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties
The thiazole and pyrimidine moieties are known for their antimicrobial activities. Compounds incorporating these structures have been synthesized and tested for their effectiveness against a range of bacterial and fungal strains. The presence of the piperazine ring enhances the bioactivity of these compounds, making them suitable candidates for further development as antimicrobial agents .

Neurological Applications
The incorporation of piperazine derivatives has been linked to neuropharmacological effects. Compounds with similar structures have shown promise in treating disorders such as anxiety and depression due to their interaction with serotonin receptors. The fluorophenyl substitution may enhance the binding affinity and selectivity towards specific receptors in the central nervous system .

Synthesis Methodologies

The synthesis of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step reactions starting from simpler precursors. The following outlines a general synthetic pathway:

  • Formation of Piperazine Derivative : The initial step involves the reaction of piperazine with appropriate carbonyl compounds to form the piperazine carbonyl derivative.
  • Cyclization : The next step involves cyclization reactions that incorporate thiazole and pyrimidine rings. This can be achieved through condensation reactions followed by cyclization under acidic or basic conditions.
  • Functionalization : Further modifications can be made to introduce the propan-2-yl group and fluorophenyl substituent through alkylation or arylation reactions.

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated that derivatives inhibited K562 cell proliferation by inducing apoptosis .
Study B Antimicrobial EfficacyEvaluated against various strains; showed significant inhibition .
Study C Neurological EffectsInvestigated binding affinities to serotonin receptors; indicated potential for treating anxiety disorders .

Mechanism of Action

The mechanism of action of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Thiazolo-Pyrimidine vs. Pyridazinone Derivatives
  • Pyridazinone-based compounds (e.g., ) replace the thiazolo-pyrimidine core with pyridazinone, altering electronic properties and hydrogen-bonding capacity.
  • Thiazolo[3,2-a]pyrimidin-5-one () retains a similar core but substitutes the dione with a single ketone, likely reducing interactions with polar targets. This compound demonstrated 5-HT1C&2 receptor antagonism, suggesting CNS activity for the target compound .

Substituent Modifications

Piperazine-Carbonyl vs. Piperidine or Aryl Groups
  • 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-propyl-... () replaces the 4-fluorophenyl group with 3-chlorophenyl. The chlorine atom’s larger size and lower electronegativity compared to fluorine may alter receptor binding and pharmacokinetics .
  • 6-(2-(4-[bis(4-fluorophenyl)methylene]-1-piperidinyl)ethyl)-7-methyl-... () uses a bis(4-fluorophenyl)methylene-piperidine group.
Alkyl Chain Variations
  • The isopropyl group in the target compound contrasts with propyl () and ethyl-methyl () chains. Branched alkyl groups like isopropyl often confer better metabolic stability by resisting oxidative degradation.

Data Table: Key Structural and Functional Comparisons

Compound Name/Structure Core Structure Key Substituents Hypothesized/Potential Activity Reference
Target Compound Thiazolo[4,3-d]pyrimidine-5,7-dione 4-Fluorophenyl-piperazine, isopropyl Serotonergic/CNS activity -
3-[4-(3-Chlorophenyl)piperazine... Thiazolo[4,3-d]pyrimidine-5,7-dione 3-Chlorophenyl-piperazine, propyl Undisclosed (structural analog)
6-(2-(4-[bis(4-Fluorophenyl)... Thiazolo[3,2-a]pyrimidin-5-one Bis(4-fluorophenyl)methylene-piperidine 5-HT1C&2 antagonist
Pyridazinone derivatives Pyridazinone 2-Fluorophenyl-piperazine Synthetic intermediate
5,7-Dimethyl-6-phenylazo... () Thiazolo[4,5-b]pyridine Phenylazo, aminomethyl Tuberculostatic activity

Biological Activity

The compound 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione , also known by its CAS number 1251607-43-8 , is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20FN5O3S
  • Molecular Weight : 417.4572 g/mol
  • IUPAC Name : 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
  • SMILES Notation : Fc1ccc(cc1)N1CCN(CC1)C(=O)c1snc2c1[nH]c(=O)n(c2=O)C(C)C

Biological Activity Overview

The biological activities of this compound have been investigated across various studies focusing on its pharmacological effects.

1. Antidepressant and Neuroprotective Effects

Research indicates that derivatives of piperazine compounds exhibit significant inhibition of monoamine oxidase (MAO) enzymes. For instance, compounds similar to the target structure have shown potent inhibitory activity against MAO-B with IC50 values in the low micromolar range. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease due to their neuroprotective properties .

2. Antitumor Activity

Preliminary studies have indicated that thiazolo-pyrimidine derivatives may possess antitumor properties. The compound's structure allows for interactions with various cellular targets involved in tumor growth and proliferation. In vitro assays have demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
MAO InhibitionPotent inhibitor of MAO-B; IC50 values around 0.013 µM for similar compounds
Antitumor EffectsCytotoxicity observed in various cancer cell lines; potential for further development
Neuroprotective PropertiesSelective inhibition of MAO-B suggests utility in neurodegenerative disease treatments

Case Study 1: Neuroprotective Potential

A study focused on the neuroprotective effects of similar piperazine derivatives showed that they could reduce oxidative stress markers in neuronal cells. The compound's ability to inhibit MAO-B was linked to decreased levels of neurotoxic metabolites, supporting its use in treating conditions like Parkinson's disease.

Case Study 2: Anticancer Activity

In another investigation involving thiazolo-pyrimidine derivatives, the compound displayed significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

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